molecular formula C16H12N4O B2728731 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile CAS No. 866145-92-8

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile

Cat. No.: B2728731
CAS No.: 866145-92-8
M. Wt: 276.299
InChI Key: IXEQQNFCNYLXPU-UHFFFAOYSA-N
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Description

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile is a complex organic compound with a unique fused ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable aromatic aldehyde and hydrazine hydrate, the pyrazole ring is formed through a condensation reaction.

    Cyclization: The intermediate product undergoes cyclization with an appropriate reagent, such as an isocyanide, to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyquinazoline: Shares the quinazoline core but lacks the pyrazole ring.

    5,6-Dihydrobenzo[h]quinazoline: Similar fused ring structure but without the methoxy group.

    Pyrazoloquinazoline: Contains the pyrazole and quinazoline rings but differs in substitution patterns.

Uniqueness

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile is unique due to its specific substitution pattern and the presence of both a methoxy group and a nitrile group. This combination of functional groups and ring structures imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-21-13-4-5-14-10(6-13)2-3-11-9-20-16(19-15(11)14)12(7-17)8-18-20/h4-6,8-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQQNFCNYLXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC4=C(C=NN4C=C3CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325500
Record name 5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866145-92-8
Record name 5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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